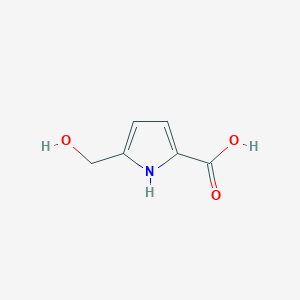![molecular formula C7H5N5 B1506592 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile CAS No. 937049-27-9](/img/structure/B1506592.png)
4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile
Overview
Description
4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyrrolo[2,1-F][1,2,4]triazine core with an amino group at the 4-position and a carbonitrile group at the 6-position
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrole Derivatives: One common method involves starting with pyrrole derivatives, which undergo a series of reactions to form the desired compound.
Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to produce the target compound.
Formation of Triazinium Dicyanomethylide: Another approach is the formation of triazinium dicyanomethylide intermediates, followed by further reactions to obtain the final product.
Multistep Synthesis: This method involves multiple steps, including the use of transition metal catalysts to facilitate the formation of the pyrrolo[2,1-F][1,2,4]triazine core.
Transition Metal Mediated Synthesis: Transition metals such as palladium or copper can be used to mediate the synthesis of the compound.
Rearrangement of Pyrrolooxadiaz: This method involves the rearrangement of pyrrolooxadiaz intermediates to form the target compound.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the carbonitrile group to a primary amine.
Substitution: Substitution reactions can occur at various positions on the heterocyclic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives and carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Various substituted pyrrolo[2,1-F][1,2,4]triazine derivatives.
Mechanism of Action
Target of Action
The primary target of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is the family of tyrosine receptor kinases known as the fibroblast growth factor receptors (FGFR) . These receptors bind to members of the fibroblast growth factor (FGF) family of proteins and regulate the fundamental process of cell development .
Mode of Action
this compound interacts with its targets by inhibiting the kinase activity of the FGFRs . This inhibition disrupts the normal signaling pathways regulated by these receptors, leading to changes in cell development and function .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, differentiation, and division . The disruption of these pathways can lead to downstream effects such as the inhibition of cancer cell growth .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of cells, particularly cancer cells . By inhibiting FGFRs, the compound disrupts the normal cell signaling pathways, leading to changes in cell development and function .
Biochemical Analysis
Biochemical Properties
4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This interaction can modulate the activity of these enzymes, leading to changes in cellular signaling pathways. Additionally, this compound has been found to bind to proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Moreover, this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to changes in gene expression and cellular behavior. Additionally, this compound can interact with DNA, interfering with replication and repair processes, which can result in cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under various conditions, maintaining its inhibitory effects on enzymes and cellular processes. Long-term studies have shown that this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, making it a promising candidate for chronic treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux, leading to changes in metabolite levels. For example, this compound can inhibit glycolysis, a key metabolic pathway, by targeting enzymes involved in glucose metabolism. This inhibition can reduce the energy supply to cancer cells, thereby inhibiting their growth and proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. Additionally, the compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound is essential for its role in inhibiting DNA replication and repair, leading to cell cycle arrest and apoptosis .
Scientific Research Applications
4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of viral infections.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is unique due to its specific structural features and reactivity. Similar compounds include:
Pyrrolo[2,1-F][1,2,4]triazine derivatives: These compounds share the same core structure but may have different substituents.
Other heterocyclic compounds: Compounds with similar heterocyclic cores, such as pyrazoles and imidazoles, can exhibit similar properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-2-5-1-6-7(9)10-4-11-12(6)3-5/h1,3-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOWMCJDHVVWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717617 | |
| Record name | 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937049-27-9 | |
| Record name | 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
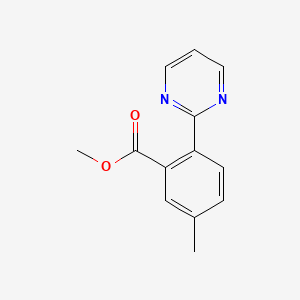


![Ethyl 6-amino-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1506533.png)
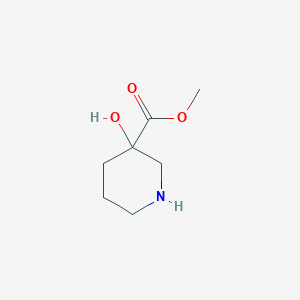

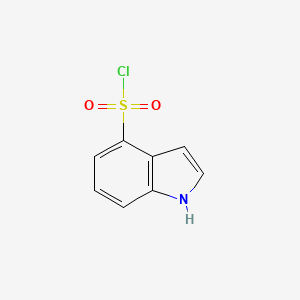
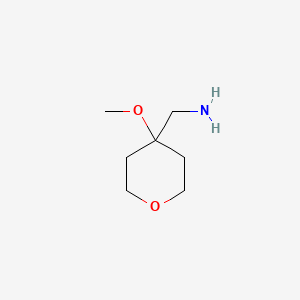
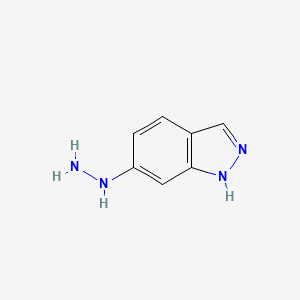
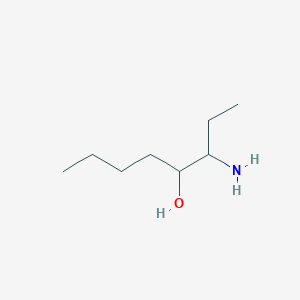
![5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1506564.png)
![tert-Butyl 5-amino-2-aza-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1506567.png)

